molecular formula C4H7IO B1393045 (3S)-3-Iodooxolane CAS No. 918439-76-6

(3S)-3-Iodooxolane

Cat. No. B1393045
M. Wt: 198 g/mol
InChI Key: BKIQORJIKOPRCG-BYPYZUCNSA-N
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Description

(3S)-3-Iodooxolane, also known as 3-iodooxolane, is an organic compound with the molecular formula C3H6IO. This compound is an important intermediate in organic synthesis and is used in a variety of applications, including the synthesis of pharmaceuticals and organic compounds. It is an important tool for researchers, as it can be used to create a wide range of compounds, from simple molecules to complex polymers. In addition, it can be used to study the structure and properties of molecules and to develop new materials.

Scientific Research Applications

  • Liquid Crystals : (3S)-3-Iodooxolane derivatives enhance the dielectric anisotropy and birefringence in liquid crystals, making them suitable for use in electronic displays and other applications (Chen et al., 2015).

  • Chemical Production : A new process using 1,3-dioxolane for producing important chemical materials from aqueous formaldehyde solution and ethylene glycol has been optimized for efficiency and environmental benefits (Pan et al., 2020).

  • Solar Energy : The use of 1,3-dioxolane derivatives in dye-sensitized solar cells has been explored, particularly in iodine-free redox electrolytes, offering potential improvements in solar energy conversion (Burschka et al., 2012).

  • Organic Synthesis : Enantiopure (2S,3S)- or (2R,3S)-2-Halomethyl-1,2-epoxyalkan-3-amines, derived from compounds like (3S)-3-Iodooxolane, have been synthesized and shown to have applications in the creation of chiral unsaturated 1,3-aminoalcohols and other compounds (Barluenga et al., 1999).

  • Electrochemical Applications : Studies on the iodide/triiodide/iodine redox system, relevant to (3S)-3-Iodooxolane chemistry, have implications for electrochemical applications like dye-sensitized solar cells (Bentley et al., 2015).

  • Polyvalent Iodine Chemistry : The chemistry of polyvalent iodine compounds, including those related to (3S)-3-Iodooxolane, has seen significant growth due to their oxidizing properties and environmental friendliness. They are commonly used in organic synthesis (Zhdankin & Stang, 2008).

  • Animal Testing Alternatives : The “3 Rs” principle (Replacement, Reduction, Refinement) in animal testing, though not directly related to (3S)-3-Iodooxolane, is a cornerstone in current animal research guidelines, influencing the development of alternative methods and ensuring ethical considerations (Graham & Prescott, 2015).

  • CT Imaging : Iodine-based contrast agents, possibly including derivatives of (3S)-3-Iodooxolane, are emerging tools in CT imaging for visualizing soft tissues in metazoans, offering rapid, high-resolution, 3-D imaging capabilities (Gignac et al., 2016).

  • Battery Technology : The use of 1,3-dioxolane has been studied to improve the interfacial characteristics of lithium anodes in batteries, enhancing discharge performance and cyclability (Ding et al., 2006).

  • Oxidation Kinetics : Research on the oxidation of 1,3-dioxolane provides insights into its potential as a biofuel, contributing to our understanding of combustion processes and the development of sustainable energy sources (Wildenberg et al., 2020).

properties

IUPAC Name

(3S)-3-iodooxolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7IO/c5-4-1-2-6-3-4/h4H,1-3H2/t4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKIQORJIKOPRCG-BYPYZUCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC[C@H]1I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7IO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50680194
Record name (3S)-3-Iodooxolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50680194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3S)-3-Iodooxolane

CAS RN

918439-76-6
Record name (3S)-3-Iodooxolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50680194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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